Superior AChE Selectivity Index (SI) vs. Clinically Withdrawn Tacrine and Balanced Inhibitor AChE/BuChE‑IN‑7
AChE‑IN‑7 demonstrates a high selectivity index (SI) for AChE over BuChE. In direct comparison, AChE‑IN‑7 (IC50 AChE = 0.045 μM, IC50 BuChE = 19.68 μM) yields an SI of approximately 437 . This contrasts sharply with the clinically withdrawn, broad‑spectrum inhibitor Tacrine, which exhibits an SI of approximately 0.032 [1] [2], and the tool compound AChE/BuChE‑IN‑7, which exhibits an SI of 4.7 .
| Evidence Dimension | Selectivity Index (SI) for AChE (calculated as IC50 BuChE / IC50 AChE) |
|---|---|
| Target Compound Data | IC50 AChE = 0.045 μM; IC50 BuChE = 19.68 μM; SI ~ 437 |
| Comparator Or Baseline | Tacrine: IC50 AChE = 226.97 nM; IC50 BuChE = 7.2 nM; SI = 0.032. AChE/BuChE‑IN‑7: IC50 AChE = 0.15 μM; IC50 BuChE = 0.7 μM; SI = 4.7. |
| Quantified Difference | AChE‑IN‑7 SI is >13,600× higher than Tacrine and ~93× higher than AChE/BuChE‑IN‑7. |
| Conditions | In vitro enzymatic assay using electric eel AChE (eeAChE) and equine serum BuChE (eeBuChE) [1] . |
Why This Matters
High AChE selectivity mitigates off‑target peripheral cholinergic side effects associated with BuChE inhibition, enabling cleaner interpretation of central nervous system (CNS) cholinergic modulation in preclinical behavioral assays.
- [1] Table 1. Cholinesterase Inhibition Data. PMC. https://pmc.ncbi.nlm.nih.gov View Source
- [2] PeptideDB. Tacrine hydrochloride hydrate Product Datasheet. https://www.peptidedb.com/database/tacrine-hydrochloride-hydrate.html View Source
